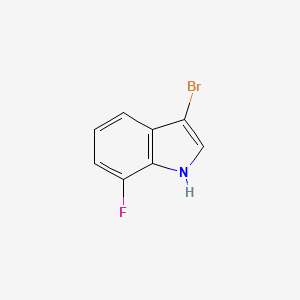

3-Bromo-7-fluoro-1H-indole

Description

3-Bromo-7-fluoro-1H-indole (CAS 1388024-73-4) is a halogenated indole derivative with bromine and fluorine substituents at the 3- and 7-positions, respectively. The indole core, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is a privileged scaffold in medicinal chemistry and materials science. The bromine atom enhances electrophilic substitution reactivity, while the fluorine atom contributes to metabolic stability and modulates electronic properties . This compound is a key intermediate in synthesizing more complex molecules, such as pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C8H5BrFN |

|---|---|

Molecular Weight |

214.03 g/mol |

IUPAC Name |

3-bromo-7-fluoro-1H-indole |

InChI |

InChI=1S/C8H5BrFN/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,11H |

InChI Key |

YSBVGECQDWYWHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Bromo-7-fluoro-1H-indole typically involves halogenation reactions. Another approach involves the use of flavin-dependent halogenases, which can selectively introduce bromine and fluorine atoms into the indole structure . Industrial production methods often utilize these catalytic processes to achieve high yields and purity.

Chemical Reactions Analysis

3-Bromo-7-fluoro-1H-indole undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

Nucleophilic Substitution: The presence of bromine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogenation catalysts.

Major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.

Scientific Research Applications

While the exact compound "3-Bromo-7-fluoro-1H-indole" was not found, the search results provide information on similar compounds and their applications, which can be helpful in understanding the potential uses of the target compound.

Note: The user has requested that information from the search results with URLs "smolecule.com" and "benchchem.com" should not be used.

General Applications of Halogenated Indoles

Bromo- and fluoro-substituted indoles Indole derivatives, which include 6-bromo-7-fluoro-1H-indole, have been shown to bind with high affinity to multiple receptors. Indoles are significant heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of bromine and fluorine enhances the compound's chemical reactivity and biological activity, making it a valuable subject of study in medicinal chemistry.

Specific Applications

- Medicinal Chemistry and Virology Research has indicated that compounds similar to 3-bromo-7-fluoro-1-methyl-indole exhibit significant biological activities, including anti-inflammatory and anticancer properties. Specifically, indole derivatives have been evaluated for their potential as influenza inhibitors, showcasing their role as bioisosteric replacements in drug design.

- Antiviral drug development Researchers have explored the antiviral potential of 3-Bromo-7-fluoro-1-methyl-indole and its derivatives. These compounds exhibit inhibitory effects against various viruses, making them promising candidates for antiviral drug development.

- Scientific Research 6-bromo-7-fluoro-1H-indole has diverse applications in scientific research:

- Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

- Biology: It is used in the study of enzyme inhibitors and receptor modulators.

- Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

- Industry: It is utilized in the development of agrochemicals and dyes.

Biological Activities

Halogenated indoles Studies involving 3-bromo-7-fluoro-1-methyl-indole focus on its interactions with biological targets. Research has shown that halogenated indoles can enhance binding affinity to certain enzymes or receptors due to strong halogen bonding effects, a characteristic that is crucial for optimizing drug candidates' pharmacokinetic profiles. Many marine products contain brominated indolic rings such as 5,6-dibromotryptamine, 5,6-dibromo- N-methyltryptamine, 5,6-dibromo- N-methyltryptophan, 5,6-dibromo- N, N-dimethyltryptamine, 5,6-dibromo-L-hypaphorine, have shown anti-cancer, antimicrobial and anti-inflammatory properties . Potential use of these dibrominated indole metabolites in the treatment of depression-related pathologies was also suggested .

Anti-cancer activity

3-aroyl indoles The anticancer activity of some 3-aroyl indoles led to the evaluation of a novel and practical access to the chemical/therapeutic space of these derivatives .

Examples of compounds with similar properties

Mechanism of Action

The mechanism by which 3-Bromo-7-fluoro-1H-indole exerts its effects is primarily through its interaction with biological targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine and fluorine atoms enhance the compound’s binding affinity and specificity . Molecular pathways involved include inhibition of specific enzymes and interaction with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Indoles

5-Bromo-7-chloro-1H-indole (CAS 180623-89-6)

- Structure : Bromine at position 5, chlorine at position 5.

- Molecular Formula : C₈H₅BrClN.

- Key Differences: Replacing fluorine with chlorine increases steric bulk and alters electronic effects.

7-Chloro-3-(difluoromethyl)-1H-indole (Ref # 54-PC520085)

- Structure : Difluoromethyl group at position 3, chlorine at position 6.

- Molecular Formula : C₉H₅ClF₂N.

- Key Differences : The difluoromethyl group introduces strong electron-withdrawing effects, enhancing stability and altering solubility. This compound is explored for applications in agrochemicals due to its unique substitution pattern .

Functionalized Derivatives

3-Bromo-7-fluoro-1-methylindole (CAS 2120518-85-4)

- Structure : Methyl group at position 1.

- Molecular Formula : C₉H₇BrFN.

- Key Differences : Methylation at the indole nitrogen increases lipophilicity and may reduce susceptibility to oxidative degradation. This modification is common in drug design to improve pharmacokinetic properties .

5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b)

- Structure : Carboxamide group at position 2, with N-methyl and N-phenyl substituents.

- Molecular Formula : C₁₇H₁₃BrFN₂O.

- Synthesis : Derived from 5-bromo-7-fluoro-1H-indole-2-carboxylic acid via amidation. LC/MS m/z 386 [M+H]⁺, retention time 3.17 min (SMD-FA10-long method) .

- Key Differences : The carboxamide group introduces hydrogen-bonding capacity, enhancing target binding in bioactive molecules.

Electron-Deficient Indoles

3-Bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile (CAS 1228182-69-1)

- Structure: Trifluoromethyl at position 5, cyano at position 7.

- Molecular Formula : C₁₀H₄BrF₃N₂.

- Key Differences: The trifluoromethyl and cyano groups create a highly electron-deficient aromatic system, favoring nucleophilic aromatic substitution. This compound is used in materials science for its stability and reactivity .

Comparative Data Table

Biological Activity

3-Bromo-7-fluoro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is an indole derivative characterized by the presence of bromine and fluorine substituents. Its molecular formula is C8H6BrF N, and it has been studied for its role as a precursor in various synthetic pathways and its biological implications.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit antimicrobial activity. A study highlighted that certain indole compounds function as inhibitors of metallo-beta-lactamases, which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. These inhibitors can potentially restore the efficacy of existing antibiotics against resistant strains .

Anticancer Activity

This compound has shown promising results in cancer research. In vitro studies demonstrated that similar indole derivatives exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (human breast cancer) and Hs578T (triple-negative breast cancer). For instance, compounds with fluorinated substituents displayed IC50 values in the nanomolar range, indicating potent activity while maintaining low toxicity in non-cancerous cells .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of halogen atoms enhances the compound's interaction with biological targets such as tubulin, which is crucial for cell division. This interaction may lead to cell cycle arrest and apoptosis in cancer cells .

Study on Anticancer Activity

A recent study synthesized a series of β-lactam bridged analogues incorporating this compound. These compounds were evaluated for their anticancer properties against MCF-7 cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values as low as 0.075 µM, suggesting that structural modifications can enhance biological activity .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of indole derivatives similar to this compound. The study revealed that these compounds effectively inhibited bacterial growth by targeting metallo-beta-lactamases, thus overcoming bacterial resistance mechanisms .

Data Tables

| Compound | IC50 (µM) | Cell Line | Activity Type |

|---|---|---|---|

| This compound | 0.075 | MCF-7 | Anticancer |

| Fluorinated Indole Derivative | 0.095 | Hs578T | Anticancer |

| Indole Derivative | < 1 | Various Bacterial Strains | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.